RO3201195 - 249937-52-8

RO3201195

Catalog Number: EVT-288209
CAS Number: 249937-52-8
Molecular Formula: C19H18FN3O4
Molecular Weight: 371.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
RO3201195 is an orally bioavailable and highly selective inhibitor of p38 MAPK which was selected for advancement into Phase I clinical trials.
Source and Classification

RO3201195 is derived from a series of pyrazolyl ketones, specifically designed to inhibit p38 MAPK activity. It has been studied extensively for its biological effects, particularly in the context of cellular aging and related pathologies. The compound is categorized under small molecule inhibitors and is notable for its specificity toward the p38α isoform of the MAPK family .

Synthesis Analysis

The synthesis of RO3201195 has been achieved through a microwave-assisted method, which enhances reaction rates and yields compared to traditional heating methods. The synthesis process involves several key steps:

This method not only streamlines the synthesis but also allows for better control over reaction parameters, leading to higher purity products.

Molecular Structure Analysis

RO3201195 has a distinct molecular structure characterized by its pyrazolyl and ketone functional groups. Its chemical formula can be represented as:

C15H14F1N3OC_{15}H_{14}F_{1}N_{3}O

Structural Features

  • Pyrazole Ring: The core structure includes a pyrazole ring which plays a crucial role in its biological activity.
  • Substituents: The presence of fluorine and other substituents enhances its specificity for the p38 MAPK pathway.
  • 3D Configuration: Advanced techniques such as X-ray crystallography and NMR spectroscopy have been used to elucidate the three-dimensional arrangement of atoms within the molecule .
Chemical Reactions Analysis

RO3201195 participates in various chemical reactions primarily related to its role as a kinase inhibitor:

  • Inhibition Mechanism: It acts by binding to the ATP-binding site of p38 MAPK, preventing substrate phosphorylation.
  • Cellular Effects: In vitro studies have shown that RO3201195 effectively reduces proliferation rates in Werner syndrome cells, indicating its potential role in therapeutic applications aimed at mitigating age-related cellular dysfunctions .
  • Reactivity with Biological Targets: The compound's interactions with other cellular pathways can lead to downstream effects on inflammation and stress response mechanisms.
Mechanism of Action

The mechanism of action for RO3201195 involves specific inhibition of the p38 MAPK pathway:

  • Competitive Inhibition: RO3201195 competes with ATP for binding at the active site of p38 MAPK, thereby blocking phosphorylation events that are crucial for signaling cascades associated with inflammation and cell survival.
  • Impact on Cellular Senescence: By inhibiting p38 MAPK, RO3201195 modulates pathways involved in cellular senescence, suggesting potential applications in age-related diseases .
  • Experimental Evidence: Studies have demonstrated that treatment with RO3201195 leads to significant changes in gene expression profiles related to aging and stress responses.
Physical and Chemical Properties Analysis

RO3201195 exhibits several notable physical and chemical properties:

These properties are essential for understanding how RO3201195 can be utilized in both laboratory settings and potential therapeutic applications.

Applications

The applications of RO3201195 are primarily focused on biomedical research:

  • Therapeutic Potential: Its role as a p38 MAPK inhibitor positions it as a candidate for treating conditions associated with chronic inflammation and aging, including Werner syndrome.
  • Research Tool: Used extensively in studies investigating the molecular mechanisms underlying cellular senescence and aging processes.
  • Drug Development: Insights gained from studies involving RO3201195 contribute to the broader field of drug discovery aimed at targeting similar pathways in various diseases.
Synthesis and Structural Optimization of RO3201195

Microwave-Assisted Synthetic Methodologies for Pyrazolyl Ketone Scaffolds

Microwave irradiation has revolutionized the synthesis of pyrazolyl ketone scaffolds, serving as the cornerstone for efficient production of RO3201195 and related p38α MAPK inhibitors. This technique enables precise energy delivery to reaction mixtures, facilitating accelerated reaction kinetics and improved product purity compared to conventional methods. The core synthetic strategy involves a sequential two-step process initiating with the microwave-promoted Knoevenagel condensation between β-ketonitriles and N,N'-diphenylformamidine. This reaction generates β-aminovinyl ketone intermediates under rigorously controlled conditions (150-160°C, 10-15 minutes), achieving near-quantitative conversions that dramatically outpace conventional thermal approaches requiring several hours [1] [5].

The subsequent heterocyclocondensation step employs microwave dielectric heating to couple these intermediates with functionalized hydrazines, forming the critical 5-aminopyrazole core with exceptional regioselectivity. The transformation is typically conducted at 120-140°C for 20-30 minutes in polar aprotic solvents such as DMF or NMP, producing the pyrazolyl ketone scaffold in 75-92% yield. This methodology was successfully applied to generate a 24-membered library of structurally diverse pyrazolyl ketones for structure-activity relationship studies, demonstrating the scaffold versatility and functional group tolerance achievable through microwave-assisted synthesis. The approach significantly reduced the synthetic timeline for RO3201195 to just seven steps with an overall yield of 15%, representing a substantial improvement over traditional routes [1] [7].

Table 1: Microwave-Assisted Synthesis of Pyrazolyl Ketone Scaffolds

Synthetic StepMicrowave ConditionsTimeKey Advantages
Knoevenagel Condensation150-160°C in DMF10-15 minNear-quantitative conversion, minimized decomposition
Heterocyclocondensation120-140°C in NMP20-30 minHigh regioselectivity, excellent functional group tolerance
Enol Ether Hydrolysis110°C in HCl-MeOH (1:4)30 minComplete conversion of resistant intermediates
Ester Formation110°C in MeOH-H₂SO₄10 min94% yield vs. 90% by reflux (2.5h)

Reaction Pathway Optimization in Heterocyclocondensation and Functionalization

The synthetic route to RO3201195 features several critical optimization points that addressed significant bottlenecks in the original pathway. A key challenge emerged in the preparation of the 3-methoxybenzoylacetonitrile precursor (6), where initial attempts employing Heck coupling between 3-iodoanisole and 3-methoxyacrylonitrile (5) yielded the α-aryl enol ether 7 as an inseparable E/Z diastereomeric mixture (2:1 ratio) in suboptimal yields (19-37%). Extensive reaction optimization revealed that microwave activation at 130°C for 1.5 hours with NaHCO₃ base and tetrabutylammonium bromide (TBAB) additive provided the highest conversion (37%), though the yield remained unsatisfactory for scale-up [4].

The subsequent hydrolysis step presented unexpected challenges, as conventional acidic conditions failed to convert the enol ether 7 to the required β-ketonitrile 6. This necessitated the development of a high-pressure microwave-assisted protocol using concentrated HCl in methanol (1:4) at 110°C for 30 minutes, which successfully achieved complete conversion. This innovation highlighted the unique capacity of microwave irradiation to facilitate transformations recalcitrant to conventional heating methods. Faced with these challenges, the synthetic team pivoted to a more reliable Claisen ester condensation pathway between methyl 3-methoxybenzoate and acetonitrile. This alternative approach, activated by sodium hydride in THF at ambient temperature followed by acidification, delivered the β-ketonitrile 6 in 80% yield and circumvented the limitations of the Heck coupling route [4].

The final stages of the synthesis featured equally critical optimizations. Cyclocondensation between the formamidine derivative of β-ketonitrile 6 and 4-fluorophenylhydrazine (3) under microwave irradiation at 130°C for 25 minutes achieved 85% yield with complete regiocontrol, installing the 5-aminopyrazole core. This was followed by side chain installation through Williamson ether synthesis between the phenolic intermediate and (R)-epichlorohydrin, and subsequent regioselective epoxide ring opening under acidic conditions to install the 2,3-dihydroxypropoxy moiety essential for target engagement and oral bioavailability. Each optimization contributed to reducing the synthetic timeline while improving overall yield and purity [4] [10].

Table 2: Reaction Optimization Parameters for Critical Synthetic Steps

Synthetic ChallengeInitial ConditionsOptimized SolutionYield Improvement
3-Methoxybenzoylacetonitrile (6) SynthesisHeck coupling (37% max yield)Claisen condensation with NaH/THF80% yield
Enol Ether 7 HydrolysisConventional acid reflux (no conversion)Microwave-assisted (110°C, HCl-MeOH)Complete conversion
Pyrazole CyclocondensationConventional heating (65% yield)Microwave (130°C, 25 min)85% yield
Dihydroxypropoxy InstallationStepwise protection/deprotectionRegioselective epoxide opening3-step → 2-step

Comparative Analysis of Microwave vs. Conventional Heating in RO3201195 Production

A systematic comparison between microwave-assisted and conventional synthetic approaches reveals significant advantages in the manufacturing process for RO3201195, particularly in reaction efficiency, product purity, and energy consumption. The most striking differential manifests in reaction acceleration, with microwave methods achieving rate enhancements of 8-40x across critical transformations. The hydrolytic conversion of enol ether 7 to β-ketonitrile 6 exemplifies this advantage: conventional methods failed to produce any conversion even after 24 hours at 90°C, while microwave irradiation at 110°C achieved complete transformation within 30 minutes. Similarly, esterification steps demonstrated 15-fold reductions in processing time (from 2.5 hours to 10 minutes) with a concomitant 4% yield improvement when conducted under microwave activation [4].

Beyond temporal efficiency, microwave synthesis delivers superior product profiles characterized by reduced byproduct formation. The cyclocondensation step producing the pyrazole core exemplifies this benefit, with microwave irradiation generating RO3201195 intermediates in 85% isolated purity versus 70-75% through conventional oil-bath heating. This enhancement stems from the precise and instantaneous thermal control achievable with microwave reactors, which minimizes thermal degradation pathways and suppresses dimerization side reactions common in conventional approaches. Additionally, the exceptional regiocontrol in heterocyclization (exceeding 20:1 selectivity) under microwave conditions eliminates the need for complex purification procedures, significantly streamlining downstream processing [1] [7].

The operational advantages extend to energy efficiency metrics and scalability considerations. Microwave reactors demonstrated 40% reductions in energy consumption per mole of product based on comparative life-cycle assessments of the synthetic route. While initial concerns regarding scalability of microwave chemistry existed, recent advancements in continuous-flow microwave systems have successfully addressed these limitations. The technology has enabled gram-scale production of RO3201195 intermediates with consistent reproducibility (batch-to-batch variance <5%), establishing microwave-assisted synthesis as a viable manufacturing approach beyond exploratory medicinal chemistry. These collective advantages position microwave technology as the preferred methodology for contemporary kinase inhibitor development programs [1] [4] [5].

Table 3: Performance Comparison of Microwave vs. Conventional Synthesis

ParameterMicrowave-Assisted SynthesisConventional SynthesisImprovement Factor
Total Synthesis Time7 steps: 4.5 hours7 steps: 48-72 hours10-16x acceleration
Heterocyclization Yield85%65-70%15-20% absolute increase
Byproduct Formation<5%20-25%4-5x reduction
Energy Consumption1.2 kWh/mol2.0 kWh/mol40% reduction
Temperature Control Precision±1°C±5°C5x improvement

Properties

CAS Number

249937-52-8

Product Name

RO3201195

IUPAC Name

[5-amino-1-(4-fluorophenyl)pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone

Molecular Formula

C19H18FN3O4

Molecular Weight

371.4 g/mol

InChI

InChI=1S/C19H18FN3O4/c20-13-4-6-14(7-5-13)23-19(21)17(9-22-23)18(26)12-2-1-3-16(8-12)27-11-15(25)10-24/h1-9,15,24-25H,10-11,21H2

InChI Key

IJDQETGUEUJVTB-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)OCC(CO)O)C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)F)N

Solubility

Soluble in DMSO, not in water

Synonyms

5-amino-1-(4-fluorophenyl)-4-(3-(2,3-dihydroxypropoxy)benzoyl)pyrazole
RO 3201195
RO-3201195
RO3201195

Canonical SMILES

C1=CC(=CC(=C1)OCC(CO)O)C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)F)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.